N-Hexanoyl-L-homoserine lactone (C6-HSL, CAS 147852-83-3) is a highly characterized, short-chain N-acylhomoserine lactone (AHL) that functions as a primary quorum sensing (QS) autoinducer in Gram-negative bacteria. Structurally comprising a six-carbon saturated acyl chain linked to a homoserine lactone ring, C6-HSL is the cognate signaling molecule for the CviR transcriptional regulator. In commercial and laboratory procurement, C6-HSL is highly valued as a stable reference standard for biosensor calibration, a substrate for quorum quenching enzyme assays, and a targeted modulator of microbial population dynamics in bioreactors. Its saturated, unsubstituted acyl tail provides a critical baseline for evaluating the structure-activity relationships of more complex or longer-chain AHL derivatives, making it an essential procurement item for standardized microbiological and environmental engineering workflows [1].
Substituting C6-HSL with generic in-class alternatives, such as longer-chain AHLs (e.g., C10-HSL) or 3-oxo derivatives (e.g., 3-oxo-C6-HSL), severely compromises assay integrity and bioprocess outcomes. The presence of a 3-oxo substitution significantly accelerates spontaneous lactone ring hydrolysis in aqueous media at physiological pH, drastically reducing the molecule's half-life during prolonged incubations and leading to irreproducible dosing[1]. Furthermore, receptor binding pockets, such as CviR, are highly sensitive to acyl chain length; extending the chain to 10 carbons converts the molecule from a potent agonist to an antagonist, actively blocking the quorum sensing pathway instead of inducing it [2]. Consequently, exact chain length and substitution state are non-negotiable for targeted receptor activation, stable formulation, and reproducible experimental baselines.
In unbuffered or slightly alkaline aqueous media, the stability of AHLs is heavily dependent on their acyl chain substitutions. C6-HSL demonstrates a significantly slower rate of spontaneous hydrolysis (lactone ring opening) compared to its oxidized counterpart, 3-oxo-C6-HSL. The introduction of the 3-oxo group increases the susceptibility to hydroxide ion attack, leading to rapid degradation at 22°C and 37°C [1].
| Evidence Dimension | Spontaneous hydrolysis rate at physiological temperatures |
| Target Compound Data | Maintains structural integrity longer in unbuffered aqueous solutions at 22°C and 37°C. |
| Comparator Or Baseline | 3-oxo-C6-HSL (exhibits a significantly accelerated rate of spontaneous lactone ring opening). |
| Quantified Difference | The absence of the 3-oxo substitution in C6-HSL reduces its susceptibility to hydroxide ion attack, resulting in a substantially lower rate of spontaneous hydrolysis compared to 3-oxo-C6-HSL. |
| Conditions | Unbuffered aqueous solutions at 22°C and 37°C. |
Procuring the unsubstituted C6-HSL is essential for multi-day biological assays to prevent rapid signal degradation and ensure reproducible, concentration-dependent responses.
The activation of the CviR transcriptional regulator is highly dependent on the exact acyl chain length of the autoinducer. C6-HSL serves as the natural, potent agonist for CviR. In contrast, increasing the carbon chain length to 10 (C10-HSL) completely alters the molecule's modulatory profile, converting it into an antagonist that competes with C6-HSL for the binding site without activating the receptor [1].
| Evidence Dimension | CviR receptor modulation activity |
| Target Compound Data | Functions as a potent agonist, fully activating the CviR receptor. |
| Comparator Or Baseline | C10-HSL (functions as a receptor antagonist). |
| Quantified Difference | C6-HSL induces full quorum sensing pathway activation, whereas extending the chain by four carbons (C10-HSL) completely reverses the activity to antagonism. |
| Conditions | Chromobacterium violaceum CV026 biosensor assay / CviR binding studies. |
Buyers utilizing Chromobacterium violaceum reporter systems must strictly procure C6-HSL to guarantee positive pathway induction, as longer-chain analogs will actively suppress the assay.
Exogenous addition of specific AHLs distinctly alters the microbial community structure and metabolic pathways in anaerobic granular sludge. Continuous culture studies in sewage reactors demonstrate that the addition of 2 μM C6-HSL specifically induces the enrichment of Actinobacteria, thereby accelerating the hydrolysis and acidification phases of digestion. In contrast, shorter-chain analogs like C4-HSL do not drive this specific Actinobacteria enrichment, instead primarily promoting potential methanogenic pathways [1].
| Evidence Dimension | Microbial community enrichment in AnGS |
| Target Compound Data | Induces enrichment of Actinobacteria, accelerating hydrolysis and acidification. |
| Comparator Or Baseline | C4-HSL (promotes methanogenic pathways without specific Actinobacteria enrichment). |
| Quantified Difference | C6-HSL specifically shifts the microbial community structure toward hydrolysis/acidification phases, a functional divergence from the methanogenesis-promoting effects of C4-HSL. |
| Conditions | 2 μM exogenous addition in continuous culture sewage reactors over one month. |
Environmental engineering buyers must select C6-HSL over C4-HSL when the operational goal is to optimize the hydrolysis and acidification stages of anaerobic wastewater treatment.
Due to its specific agonistic activity on the CviR receptor, C6-HSL is the definitive procurement choice as a positive calibration standard for the widely utilized Chromobacterium violaceum CV026 reporter strain, ensuring robust violacein induction without the antagonistic effects seen with longer-chain AHLs[1].
In wastewater treatment facilities utilizing anaerobic granular sludge (AnGS), C6-HSL is procured for exogenous addition to specifically enrich Actinobacteria populations. This targeted microbiome modulation accelerates the critical hydrolysis and acidification phases of waste digestion, a functional divergence from the effects of shorter-chain analogs like C4-HSL [2].
C6-HSL serves as a highly suitable short-chain substrate for evaluating the efficacy of novel lactonases and acylases. Its higher resistance to spontaneous aqueous lactonolysis compared to 3-oxo-C6-HSL minimizes background degradation, thereby reducing false-positive rates in prolonged enzymatic screening assays [3].